molecular formula C8H16 B11994674 Cyclopentane, 1-ethyl-3-methyl- CAS No. 2613-66-3

Cyclopentane, 1-ethyl-3-methyl-

Cat. No.: B11994674
CAS No.: 2613-66-3
M. Wt: 112.21 g/mol
InChI Key: PQXAPVOKLYINEI-UHFFFAOYSA-N
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Description

Cyclopentane, 1-ethyl-3-methyl- is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. Its molecular formula is C8H16, and it has a molecular weight of 112.2126 g/mol . This compound is a colorless liquid with a weak aromatic odor and is commonly used as a solvent and intermediate in organic synthesis .

Preparation Methods

Cyclopentane, 1-ethyl-3-methyl- can be synthesized through acid-catalyzed alkylation reactions. One common method involves the reaction of 3-methyl-cyclopentanol with acetic acid in the presence of an acid catalyst . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

Cyclopentane, 1-ethyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert cyclopentane, 1-ethyl-3-methyl- to its corresponding alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, forming halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Cyclopentane, 1-ethyl-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentane, 1-ethyl-3-methyl- involves its interaction with molecular targets and pathways in chemical reactions. For example, in oxidation reactions, it may undergo electron transfer processes, leading to the formation of oxidized products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Cyclopentane, 1-ethyl-3-methyl- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of cyclopentane, 1-ethyl-3-methyl- in terms of its chemical structure and reactivity.

Properties

CAS No.

2613-66-3

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

1-ethyl-3-methylcyclopentane

InChI

InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3

InChI Key

PQXAPVOKLYINEI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C

Origin of Product

United States

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